molecular formula C16H25NO3 B14639007 methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate CAS No. 52073-22-0

methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate

Cat. No.: B14639007
CAS No.: 52073-22-0
M. Wt: 279.37 g/mol
InChI Key: YJVPMWAGSODFAA-UHFFFAOYSA-N
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Description

Methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)ethanol with a suitable benzoic acid derivative under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide, depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or ionic interactions with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing the active components that exert the desired effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: Shares the dimethylaminoethoxy moiety but lacks the benzoate ester.

    Methyl 2-(dimethylamino)benzoate: Similar structure but without the ethoxy linkage.

Uniqueness

Methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

52073-22-0

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C16H25NO3/c1-11(2)13-8-7-12(3)14(16(18)19-6)15(13)20-10-9-17(4)5/h7-8,11H,9-10H2,1-6H3

InChI Key

YJVPMWAGSODFAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OCCN(C)C)C(=O)OC

Origin of Product

United States

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